Lokundjoside

Description

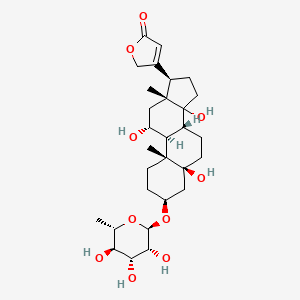

Structure

3D Structure

Propriétés

Numéro CAS |

6869-51-8 |

|---|---|

Formule moléculaire |

C29H44O10 |

Poids moléculaire |

552.7 g/mol |

Nom IUPAC |

3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-5,11,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C29H44O10/c1-14-22(32)23(33)24(34)25(38-14)39-16-4-7-26(2)21-18(5-8-28(26,35)11-16)29(36)9-6-17(15-10-20(31)37-13-15)27(29,3)12-19(21)30/h10,14,16-19,21-25,30,32-36H,4-9,11-13H2,1-3H3/t14-,16-,17+,18+,19+,21+,22-,23+,24+,25-,26+,27+,28-,29-/m0/s1 |

Clé InChI |

WRORFDCUNLGVJF-WGLBOFLQSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)C)O)O)O |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)C)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)C)O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cuspidoside; Lokundjosid; Locundioside; Bipindogenin-L-rhamnosid; |

Origine du produit |

United States |

Natural Occurrence and Distribution of Lokundjoside

Botanical Sources and Plant Families

Lokundjoside has been isolated or detected in species belonging to at least five different plant families: Caryophyllaceae, Convallariaceae (often now considered part of Asparagaceae), Hyacinthaceae, Solanaceae, and Celastraceae.

Isolation from Silene tomentella (Caryophyllaceae)

This compound has been successfully isolated from the aerial parts of Silene tomentella, a plant species within the Caryophyllaceae family. cyberleninka.ruresearchgate.netresearchgate.net The isolation process involved various chromatographic techniques, including column chromatography, thin-layer chromatography, and high-performance thin-layer chromatography. cyberleninka.ruresearchgate.net Structural elucidation of the isolated compound as this compound was achieved through comprehensive spectroscopic analysis, utilizing techniques such as 1D and 2D Nuclear Magnetic Resonance and High-Resolution Electrospray Ionization Mass Spectrometry. cyberleninka.ruresearchgate.net This research identified this compound as one of the steroid glycosides present in S. tomentella. cyberleninka.ruresearchgate.net

Presence in Ornithogalum Species (Hyacinthaceae)

Species belonging to the genus Ornithogalum, which is part of the Hyacinthaceae family, have also been found to contain this compound. researchgate.netuns.ac.rsresearchgate.net For instance, research on Ornithogalum umbellatum has reported the presence of this compound among the cardenolides isolated from the bulbs of the plant. researchgate.net The occurrence of cardenolide glycosides is considered a characteristic phytochemical feature of the Ornithogaloideae subfamily within the Hyacinthaceae. researchgate.netuns.ac.rsresearchgate.net

Detection in Solanum okadae (Solanaceae)

This compound has been detected in the foliage of Solanum okadae, a wild species of potato known for its resistance to the Colorado potato beetle. nih.govacs.org The identification of cardiac glycosides, including this compound, in a Solanum species is considered noteworthy due to their less common occurrence in this genus and the Solanaceae family. nih.govacs.org The detection was facilitated by analytical techniques such as Liquid Chromatography–Mass Spectrometry. acs.org

Identification in Elaeodendron australe var. integrifolium (Celastraceae)

This compound has been identified in Elaeodendron australe var. integrifolium, a plant species belonging to the Celastraceae family. researchgate.net In this plant, this compound was found to be one of the major cardenolides present in the dried leaf and stem material, alongside rhodexin A. researchgate.net The isolation and identification involved various chromatographic methods, including C18 and polyamide column chromatography, High-Performance Liquid Chromatography, and centrifugal partition chromatography. researchgate.net

The following table summarizes the botanical sources where this compound has been identified:

| Plant Species | Family | Plant Part Isolated/Detected From |

| Silene tomentella | Caryophyllaceae | Aerial parts |

| Convallaria majalis L. | Convallariaceae/Asparagaceae | Leaves, blossoms, seeds, herb |

| Ornithogalum species (e.g., O. umbellatum) | Hyacinthaceae | Bulbs |

| Solanum okadae | Solanaceae | Foliage |

| Elaeodendron australe var. integrifolium | Celastraceae | Dried leaf and stems |

Distribution within Plant Tissues and Developmental Stages

The distribution of cardiac glycosides, such as this compound, within a plant is not uniform and can vary depending on the specific tissue and the plant's developmental stage. In Convallaria majalis, this compound has been found in the leaves, blossoms, and seeds. thegoodscentscompany.com General patterns observed for toxic compounds in plants, including cardiac glycosides, suggest that their highest concentrations are often found in leaves during the flowering phase, in seeds and fruits during the fruiting stage, and in underground storage organs like roots, rhizomes, and bulbs towards the end of the growing season. asau.ru The specific qualitative and quantitative profile of these compounds can differ significantly between various organs of the same plant and can undergo changes throughout the plant's life cycle. asau.ru While detailed studies specifically on the tissue and developmental stage distribution of this compound across all its known source plants are not extensively covered in the provided information, the general understanding of cardiac glycoside distribution suggests a dynamic accumulation pattern in different plant parts and at various points in development.

Isolation, Purification, and Structural Elucidation Methodologies

Extraction and Chromatographic Separation Techniques

The initial step typically involves extracting the target compounds from the plant matrix, followed by various chromatographic methods to separate Lokundjoside from other co-occurring substances.

Column Chromatography (CC)

Column chromatography is a widely used technique for the initial separation of crude plant extracts. In the isolation of this compound, column chromatography has been employed using stationary phases such as silica (B1680970) gel. cyberleninka.ru Elution with solvent systems of increasing polarity allows for the separation of compounds based on their differential affinities for the stationary and mobile phases. For instance, a study on Silene tomentella utilized silica gel column chromatography with solvent systems like CHCl3-EtOAc-CH3OH to obtain fractions containing this compound. cyberleninka.ru

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-layer chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are valuable techniques for monitoring the separation process during column chromatography, analyzing fractions, and also for preparative isolation on a smaller scale. cyberleninka.ruscribd.com These methods use a stationary phase coated on a plate, and compounds are separated based on their polarity as the mobile phase moves up the plate. Visualization is often achieved using UV light or spraying reagents. TLC and HPTLC have been used in the isolation of this compound from Silene tomentella. cyberleninka.ruresearchgate.net Developing systems for TLC of Convallaria majalis extracts, which contain this compound, have also been described. thegoodscentscompany.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for further purification and analysis of this compound due to its high resolution and sensitivity. ikiam.edu.ec HPLC separates compounds based on their interaction with a stationary phase under high pressure. The purity of isolated this compound samples can be determined by HPLC/UV analysis. nih.gov Reverse-phase HPLC, using C18 columns and gradient elution with mobile phases like water/formic acid and acetonitrile/formic acid, has been employed for the analysis and separation of cardenolides, including this compound, from plant extracts. ikiam.edu.ec

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a crucial technique for the identification and structural characterization of this compound. mdpi.com LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This allows for the determination of the molecular weight of this compound and provides fragmentation patterns that help in elucidating its structure. HR-ESI-MS data has been used to establish the structure of this compound isolated from Silene tomentella. cyberleninka.ruresearchgate.net LC-MS is also used for tentative identification of compounds based on retention times and mass fragmentation patterns. mdpi.com

Spectroscopic and Chemical Characterization for Structure Determination

Once this compound is isolated, spectroscopic and chemical methods are employed to determine its definitive chemical structure.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental for structural elucidation. cyberleninka.ruresearchgate.netnih.govthieme-connect.comnih.gov NMR spectroscopy (including 1D and 2D NMR techniques like 1H NMR, 13C NMR, HSQC, and HMBC) provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the this compound molecule. cyberleninka.ruresearchgate.netnih.gov Mass spectrometry, such as HR-ESI-MS and DCI-NH3-mass spectral data, provides the molecular weight and fragmentation pattern, which helps in confirming the elemental composition and piecing together the structure. cyberleninka.ruresearchgate.netthieme-connect.com Chemical methods, often involving hydrolysis of the glycoside to determine the sugar moiety and the aglycone (bipindogenin in the case of this compound), are also important for complete structural assignment. dokumen.pub The structures of isolated compounds, including this compound, are established based on extensive spectroscopic analyses and chemical methods. cyberleninka.ruresearchgate.net

Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules, including complex natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for assigning signals to specific nuclei within the molecule and establishing connectivity. Studies on this compound and related cardenolide glycosides have utilized extensive NMR analyses. researchgate.netakj.azresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Commonly employed 1D NMR experiments include ¹H NMR and ¹³C NMR, which provide information about the types of hydrogen and carbon atoms and their chemical environments. researchgate.netresearchgate.netresearchgate.net DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon. researchgate.net

Two-dimensional NMR techniques provide crucial connectivity information. These include:

¹H-¹H COSY (Correlation Spectroscopy): Reveals correlations between coupled protons, helping to trace proton networks within the molecule. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between directly bonded protons and carbons, aiding in the assignment of carbon signals to their attached protons. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Exhibits correlations between protons and carbons separated by two or three bonds, providing information about longer-range connectivity and crucial structural fragments. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide spatial proximity information between nuclei, which is vital for determining the relative stereochemistry of different parts of the molecule. researchgate.net

Detailed analysis of chemical shifts, coupling constants, and correlation patterns observed in these NMR spectra allows for the complete assignment of signals and the construction of the planar structure of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for determining the accurate molecular weight of a compound and obtaining its elemental composition. nih.govnih.gov HR-ESI-MS has been used in the structural characterization of this compound and other cardenolides. researchgate.netakj.azresearchgate.netresearchgate.net This method typically provides protonated or adducted molecular ions, such as [M+H]⁺ or [M+Na]⁺, from which the exact mass of the molecule can be calculated. The high resolution allows for the determination of the elemental formula by matching the observed mass-to-charge ratio with theoretical values.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another ionization technique that has been applied to the analysis of this compound and other steroid glycosides. researchgate.netresearchgate.netresearchgate.netvdoc.pub FAB-MS is particularly useful for analyzing polar and thermally labile compounds like glycosides, as it is a soft ionization method that minimizes fragmentation. FAB-MS spectra typically show protonated or adducted molecular ions, similar to ESI-MS. vdoc.pub The fragmentation patterns observed in FAB-MS can also provide structural information, particularly regarding the sugar moieties and the aglycone part of the glycoside. Studies on cardenolides have reported FAB-MS data, including molecular ion peaks and fragment ions corresponding to the loss of sugar units or parts of the aglycone. vdoc.pub DCI-NH₃-mass spectral data has also been reported for the identification of this compound. nih.govthieme-connect.com

Chemical Derivatization and Degradation Studies

Chemical methods, including derivatization and degradation studies, play a significant role in the structural elucidation of complex natural products, complementing spectroscopic data. researchgate.netresearchgate.netnih.gov For glycosides like this compound, acid or enzymatic hydrolysis is commonly performed to cleave the glycosidic linkage, separating the sugar moiety from the aglycone (steroidal part). researchgate.netresearchgate.net Analysis of the isolated aglycone and sugar(s) by spectroscopic methods or chromatography helps in identifying these components. Derivatization of specific functional groups within the molecule can also be used to alter their spectroscopic properties, aiding in signal assignment and structural confirmation.

Absolute Configuration Determination (e.g., Mosher's Method)

Determining the absolute configuration of chiral centers is a critical step in the complete structural elucidation of natural products. While direct application of Mosher's method specifically to this compound was not explicitly detailed in the provided search results, the method is a standard technique for determining the absolute configuration of secondary alcohols mdpi.comumn.eduusm.edu and has been applied to determine the configuration of cardenolides from plants where this compound is also found. researchgate.netresearchgate.net

Mosher's method involves reacting a secondary alcohol with the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. mdpi.comumn.edu The differences in the ¹H NMR chemical shifts of the protons in these diastereomeric esters, known as Δδ values, can be used to deduce the absolute configuration of the original alcohol center based on empirical rules. mdpi.comumn.edu The application of this method to the aglycone of this compound, which contains hydroxyl groups, or to modified derivatives, would be a standard approach to determine the absolute configuration of its stereogenic centers.

Biological Activities and Mechanistic Investigations of Lokundjoside

Antimicrobial Activity Research

Studies have explored the potential of Lokundjoside to inhibit the growth of various microorganisms. This research includes evaluating its effectiveness against specific bacterial and fungal pathogens.

Antibacterial Efficacy Against Bacterial Strains (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Bacillus subtilis)

Research has been conducted to assess the antibacterial activity of this compound against a panel of bacterial strains, including both Gram-negative and Gram-positive bacteria. In one study evaluating compounds isolated from Silene tomentella, this compound, along with other steroid and triterpene glycosides, was tested against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The findings indicated no evidence of antimicrobial action for the isolated triterpene glycosides and steroid glycosides, including this compound, against the tested microorganisms in that specific study. cyberleninka.ruakj.azresearchgate.netresearchgate.net

Antifungal Efficacy Against Fungal Strains (e.g., Candida albicans)

The antifungal potential of this compound has also been investigated, notably against the opportunistic fungal pathogen Candida albicans. Similar to the antibacterial evaluations, a study on compounds from Silene tomentella assessed this compound's activity against Candida albicans. This study reported no evidence of antifungal action by this compound against this fungal strain. cyberleninka.ruakj.azresearchgate.netresearchgate.netresearchgate.net

Comparative Analysis with Other Steroid and Triterpene Glycosides

In the context of antimicrobial activity, this compound has been studied alongside other steroid and triterpene glycosides isolated from the same plant source, Silene tomentella. The comparative analysis in one study indicated that neither the isolated triterpene glycosides nor the steroid glycosides, including this compound, exhibited antimicrobial effects against the tested bacterial and fungal strains (Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Candida albicans). cyberleninka.ruakj.azresearchgate.netresearchgate.net This suggests that, in this specific biological context and at the tested concentrations, this compound did not demonstrate significant antimicrobial efficacy compared to a lack of activity in the other glycosides examined from this source. However, other steroid glycosides, like cardenolides and bufadienolides, have shown varying degrees of antimicrobial, particularly antifungal, activity in different studies. nih.gov

Antiproliferative and Apoptosis-Inducing Properties

Beyond antimicrobial research, this compound has been explored for its effects on cell proliferation, particularly in cancer cells, and its ability to induce apoptosis.

Cell Proliferation Inhibition in Cancer Cell Lines (e.g., Osteosarcoma Cells)

This compound has demonstrated the ability to inhibit cell proliferation in cancer cell lines. Research focusing on osteosarcoma cells, specifically the 143B cell line, has shown that this compound can suppress cell population growth in a concentration-dependent manner. nih.gov This effect was observed among a panel of twenty steroid glycosides tested for their potential to inhibit proliferation in 143B osteosarcoma cells. nih.gov

Data on Cell Proliferation Inhibition by this compound in 143B Osteosarcoma Cells:

| Compound | Cell Line | Effect on Proliferation | Concentration Range (µM) |

| This compound | 143B Osteosarcoma | Inhibition | 0.2–1 |

Note: Data derived from research on steroid glycosides in 143B osteosarcoma cells. nih.gov

Induction of Apoptosis Pathways

In addition to inhibiting proliferation, this compound has been found to induce apoptosis in cancer cells. Studies using 143B osteosarcoma cells have shown that this compound can trigger apoptotic induction in a concentration-dependent manner. nih.gov Apoptosis, a form of programmed cell death, is a key target in cancer therapy. nih.govmicrobenotes.com The induction of apoptosis by steroid glycosides, including this compound, in osteosarcoma cells has been associated with the activation of caspases, such as caspase-8 and caspase-9, and the breakdown of mitochondrial membrane potential, indicating the involvement of both extrinsic and intrinsic apoptotic pathways. nih.govnih.govmicrobenotes.comnumberanalytics.com this compound induced 50% apoptotic induction in 143B cells within a concentration range of 0.2–1 µM. nih.gov

Data on Apoptotic Induction by this compound in 143B Osteosarcoma Cells:

| Compound | Cell Line | Effect on Apoptosis | Concentration Range (µM) for 50% Induction |

| This compound | 143B Osteosarcoma | Induction | 0.2–1 |

Note: Data derived from research on steroid glycosides in 143B osteosarcoma cells. nih.gov

These findings suggest that this compound's antiproliferative effects on osteosarcoma cells are linked to its ability to induce apoptosis through mechanisms involving key apoptotic pathways. nih.gov

Caspase Activation (e.g., Caspase-8, Caspase-9)

Inhibition of Na+/K+-ATPase as a Primary Molecular Target

A well-established primary molecular target of cardiotonic steroids, including this compound, is the Na+/K+-ATPase enzyme. mdpi.comacs.orgwikipedia.org This enzyme, also known as the sodium-potassium pump, is crucial for maintaining electrochemical gradients across cell membranes. nih.gov Inhibition of Na+/K+-ATPase by cardenolides leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in an increase in intracellular calcium levels. ivydenegardens.co.ukivydenegardens.co.ukfrontiersin.org This disruption of ion homeostasis is central to the biological effects of cardiotonic steroids. This compound's activity as an inhibitor of Na+/K+-ATPase has been demonstrated in research. nih.govacs.org

Comparative Analysis with Other Cardiotonic Steroids (e.g., Ouabain, Digoxin)

This compound belongs to the same class of compounds as Ouabain and Digoxin, and comparative studies with these well-known cardiotonic steroids are relevant for understanding its relative potency and potentially distinct effects. mdpi.com While all three compounds inhibit Na+/K+-ATPase, their affinities for different isoforms of the enzyme and their downstream cellular effects can vary. nih.govresearchgate.net Research comparing the effects of various cardiotonic steroids, including Ouabain and Digoxin, on processes like Na+/K+-ATPase inhibition and activation of signaling pathways has shown differences in their concentration and time profiles of action. nih.govresearchgate.net Specific comparative data detailing this compound's potency relative to Ouabain and Digoxin across a range of biological assays were not extensively available in the consulted literature, though its classification as a cardenolide places it within the group of Na+/K+-ATPase inhibitors. nih.govacs.org

Insecticidal Activity and Ecological Relevance

This compound has demonstrated insecticidal activity, highlighting its ecological relevance, particularly in plant defense mechanisms. nih.govacs.org Its presence in plants like Solanum okadae suggests a role in resistance against herbivorous insects. nih.govacs.org

Inhibition of Insect Na+/K+-ATPase

The insecticidal activity of this compound is primarily attributed to its ability to inhibit the Na+/K+-ATPase in insects. nih.govacs.orgresearchgate.net This mechanism is consistent with the known mode of action of cardiotonic steroids, where disruption of ion balance in neuronal and muscle cells leads to toxicity. Studies involving insect models, such as the Colorado Potato Beetle (CPB), have shown that extracts containing cardiac glycosides, including this compound, can inhibit insect Na+/K+-ATPase activity. nih.govacs.orgresearchgate.net This inhibition disrupts the normal physiological function of the insect nervous system and other tissues, leading to adverse effects and mortality.

Table 1: Inhibition of CPB Na+/K+-ATPase Activity by Plant Extracts

| Sample | Na+/K+-ATPase Activity (% of Control) |

| Control | 100 |

| S. okadae (OKA15) Extract | Significant Inhibition |

| S. tuberosum cv. Shepody | No significant inhibition |

| Ouabain (0.4 μM) | Inhibition observed |

| Ouabain (40 μM) | Significant Inhibition |

*Based on reported findings where S. okadae extracts and Ouabain significantly inhibited Na+/K+-ATPase activity compared to the control and S. tuberosum extract. nih.govacs.org Specific percentage values for this compound within the extract were not provided in the source.

This inhibition of insect Na+/K+-ATPase by compounds like this compound represents a significant mechanism of plant defense against insect herbivory. nih.govacs.org

Cardiovascular-Related Mechanistic Studies

Cardiac glycosides are historically recognized for their effects on the heart. ikiam.edu.ec Their cardiovascular activity is largely mediated through their interaction with the Na+/K+-ATPase. nih.gov

Interaction with Na+/K+-ATPase and Ionic Homeostasis

Cardiac glycosides, including this compound, are known to bind to and inhibit the Na+/K+-ATPase enzyme. researchgate.netivydenegardens.co.uk This enzyme is vital for maintaining the electrochemical gradients of sodium and potassium ions across cell membranes, a process critical for various cellular functions, including the electrical activity and contractility of cardiac muscle cells. researchgate.netacs.orgivydenegardens.co.uk

The inhibition of Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration. ivydenegardens.co.uk This elevated intracellular sodium, in turn, reduces the driving force for the sodium-calcium exchanger (NCX), a protein that typically expels calcium from the cell in exchange for sodium. The decreased activity of NCX results in an accumulation of intracellular calcium ions. ivydenegardens.co.uk This disruption of ionic homeostasis, particularly the increase in intracellular calcium, is a key mechanism underlying the biological effects of cardiac glycosides. nih.govresearchgate.netacs.org

Influence on Phosphodiesterase Activity

Some studies on steroidal glycosides, a broader class that includes cardiac glycosides, have investigated their influence on phosphodiesterase activity. For instance, certain cholestane (B1235564) glycosides isolated from Ornithogalum species have shown inhibitory activity on cyclic AMP (cAMP) phosphodiesterase. uns.ac.rsresearchgate.net While direct studies specifically detailing this compound's influence on phosphodiesterase activity were not prominently found in the search results, it is worth noting that other glycosides from related plant sources have demonstrated this effect. Phosphodiesterases are enzymes that break down cyclic nucleotides like cAMP and cyclic GMP (cGMP), which are important secondary messengers involved in various cellular processes, including cardiac function. uns.ac.rs

Positive Inotropic Effects and Related Cellular Mechanisms

The accumulation of intracellular calcium due to Na+/K+-ATPase inhibition is directly linked to the positive inotropic effect of cardiac glycosides, meaning they increase the force of myocardial muscle contractions. researchgate.netivydenegardens.co.uk The increased intracellular calcium is available to bind to troponin C, enhancing the interaction between actin and myosin filaments and thus improving the contractile efficiency of the heart muscle. ivydenegardens.co.uk

This compound has been identified as a component of Convallaria majalis, which has been traditionally used as a cardiotonic and has shown positive inotropic effects. academicjournals.orgthegoodscentscompany.com The cardiac glycosides present in C. majalis are reported to resemble digitalis and strophanthin (B611039) in their action, both known for their positive inotropic properties. academicjournals.org While specific detailed research findings solely on the positive inotropic effects and related cellular mechanisms of isolated this compound were not extensively available, its classification as a cardiac glycoside and its presence in plants with known cardiotonic activity strongly suggest its contribution to these effects through the established mechanism of Na+/K+-ATPase inhibition and subsequent calcium influx. researchgate.netacs.orgivydenegardens.co.uk

Biosynthesis and Chemical Synthesis Approaches

Elucidation of Biosynthetic Pathways in Plant Systems

The biosynthesis of cardenolides, including Lokundjoside, in plants is a complex process involving a series of enzymatic reactions. These pathways typically originate from sterol precursors. researchgate.net Research into the biosynthesis of cardenolides in Convallaria majalis has revealed that two different pathways can lead to the formation of this compound. One pathway involves the 5β-hydroxylation of rhodexin A, while the other proceeds via the 11α-hydroxylation of periplorhamnoside. researchgate.net

Another significant step in cardenolide biosynthesis is the glucosidation of precursor molecules. In Convallaria majalis, glucosidation primarily occurs with convallatoxin, and to a lesser extent with convallatoxol (B1605184) and rhodexin A. researchgate.net Enzymes like progesterone (B1679170) 5β-reductase (5β-POR) are known to play a key role in the biosynthetic pathway of cardenolides in plants such as Digitalis. researchgate.net While the complete biosynthetic pathway for all cardenolides is not yet fully elucidated in every plant species, studies utilizing techniques like radioisotope labeling have helped to understand specific steps, such as the obligatory nature of oxidation at C3 in the conversion of pregnenolone (B344588) to digitoxigenin (B1670572) in Digitalis lanata. researchgate.net

Consideration of Chemical Synthesis Strategies for this compound and Analogues

The structural complexity of cardenolides like this compound presents significant challenges for chemical synthesis. ikiam.edu.ec While the isolation of these compounds from plant sources is possible, the yields can be low, making chemical synthesis an attractive alternative for obtaining larger quantities or for generating analogues with potentially altered properties. researchgate.net

Challenges in De Novo Chemical Synthesis

De novo chemical synthesis of complex natural products like this compound is inherently challenging due to their intricate stereochemistry, multiple functional groups, and the presence of the steroidal core and the attached glycosidic moiety. ikiam.edu.ecresearchgate.net Achieving high yields and controlling stereoselectivity at various positions, particularly on the steroid skeleton and during glycosylation, are major hurdles. The synthesis of the polyhydroxylated steroid aglycone with the correct configuration at chiral centers and the formation of the butenolide ring pose considerable difficulties.

Strategies for Sugar Moiety Elucidation and Attachment

The sugar moiety attached to the aglycone is a crucial part of the this compound structure and influences its properties. dokumen.pub In this compound, the sugar is L-rhamnose. researchgate.net Elucidating the structure and stereochemistry of the sugar and the glycosidic linkage is a necessary step before attempting synthesis. Attaching the sugar moiety to the steroid aglycone requires specific glycosylation strategies to ensure the correct anomeric configuration (alpha or beta) and regioselectivity at the desired hydroxyl group of the aglycone, typically the C-3β position in cardenolides. dokumen.pub Various glycosylation methods have been developed in carbohydrate chemistry, involving activated sugar donors and appropriate catalysts, but their application to complex steroidal aglycones requires careful optimization. nih.gov

Semi-synthetic Approaches from Precursors

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 441865 nih.govmetabolomicsworkbench.orgchem960.com |

| Rhodexin A | 3032517 nih.gov |

| Periplorhamnoside | Not found |

| Convallatoxin | 29988 asau.ru |

| Convallatoxol | 108076 researchgate.net |

| Digitoxigenin | 441774 researchgate.net |

| Pregnenolone | 5843 researchgate.net |

| L-Rhamnose | 5460291 researchgate.net |

Structure Activity Relationship Sar Studies of Lokundjoside

Influence of Glycosidic Portion on Biological Activity

Studies on various cardiac glycosides have demonstrated that the presence and nature of the sugar chain can profoundly impact potency. For instance, removal of the sugar moiety from certain cardiac glycosides, such as gomphoside, can lead to a substantial reduction in inotropic activity, indicating the sugar's importance for high potency. nih.gov The glycosidic linkage and the specific sugar(s) attached contribute to the molecule's interaction with biological targets and its pharmacokinetic behavior. wikipedia.orgnuph.edu.uaikiam.edu.ec The glycosidic portion affects the polarity of the compound, which in turn influences its ability to cross cell membranes and reach its site of action. nuph.edu.uafrontiersin.org

Role of Specific Sugar Moieties and Substituents (e.g., Acetyl Groups)

The identity, number, and configuration of the sugar units in the glycosidic chain are critical determinants of cardiac glycoside activity. Lokundjoside features a single L-rhamnose sugar unit attached to the bipindogenin (B1678871) aglycone. nih.govdokumen.pub Variations in the sugar moiety among different cardenolide glycosides contribute to their diverse pharmacological profiles. nuph.edu.ua

Beyond the basic sugar structure, the presence of substituents like acetyl groups on the sugar moieties can further modify the biological activity. While specific detailed SAR data for acetylated this compound was not extensively found, studies on other steroidal glycosides, including some from the Ornithogalum genus where this compound is also found, have shown that acetylation of sugar hydroxyl groups can influence activity, such as inhibitory effects on cyclic AMP phosphodiesterase. uns.ac.rs Similarly, research on other cardenolides has indicated that acetylation of sugar moieties can affect cytotoxic activity. researchgate.net These findings suggest that modifications to the L-rhamnose unit in this compound, such as acetylation, could potentially alter its potency and other biological effects.

Comparative SAR Analysis with Analogous Cardenolide Glycosides

This compound is structurally related to other cardenolide glycosides, sharing the basic cardenolide steroid nucleus with a lactone ring at C-17 and a glycosidic linkage at C-3. wikipedia.orgikiam.edu.ecmdpi.com Comparative SAR analysis with analogous compounds provides insights into the structural features essential for activity.

Studies comparing different cardenolides have revealed that the structure of the aglycone, the presence and orientation of hydroxyl groups on the steroid core (such as at C-14 and C-11 in bipindogenin, the aglycone of this compound), and the nature of the lactone ring are fundamental for their interaction with Na+/K+-ATPase. wikipedia.orgnuph.edu.uamdpi.com However, the glycosidic portion, while not the primary driver of the inhibitory mechanism, significantly modulates the activity and pharmacokinetic properties as discussed earlier. wikipedia.orgnuph.edu.uaikiam.edu.ec

Rational Design Considerations for Modified this compound Structures

Rational design of modified this compound structures for potential therapeutic applications would leverage the accumulated knowledge from SAR studies of cardiac glycosides. Key considerations would include:

Modifications to the Glycosidic Portion: Altering the sugar moiety (e.g., changing the type, number, or linkage of sugar units) can tune the compound's solubility, lipophilicity, and interaction with biological membranes, potentially improving absorption, distribution, and reducing toxicity. wikipedia.orgnuph.edu.uafrontiersin.org Introducing or modifying substituents on the sugar, such as acetylation, could also be explored to modulate activity and selectivity, based on observations in related glycosides. uns.ac.rsresearchgate.net

Modifications to the Aglycone: While the bipindogenin core and its hydroxyl groups are crucial for Na+/K+-ATPase interaction, subtle modifications to the steroid structure could influence binding affinity or selectivity for different Na+/K+-ATPase isoforms.

Linking Glycosidic and Aglycone Modifications: The interplay between the sugar and the aglycone is critical. Rational design should consider how modifications in one part of the molecule might affect the conformation and interaction of the other part with its target.

Understanding the precise binding mode of this compound to Na+/K+-ATPase, potentially through structural biology techniques, would provide a strong basis for structure-based rational design. acs.org By systematically modifying the this compound structure based on SAR data and computational modeling, it may be possible to develop analogs with improved potency, selectivity, or pharmacokinetic properties for specific applications.

Advanced Research Methodologies in Lokundjoside Studies

Metabolomics and Proteomics for Pathway Analysis

Metabolomics, the comprehensive study of metabolites within a biological system, offers a powerful approach to understand the biochemical impact of compounds like Lokundjoside. By analyzing the complete set of small-molecule metabolites, researchers can identify changes in metabolic pathways induced by the presence of this compound. Liquid chromatography-mass spectrometry (LC-MS) is a key technique used in these studies for comparative metabolite profiling. This compound itself has been identified as a component in such analyses, for instance, in comparative metabolite profiling of Solanum okadae foliage using LC-MS nih.govacs.org. Metabolomics can reveal unique metabolic fingerprints and unlock insights into cellular processes and physiology ethernet.edu.et. Nuclear Magnetic Resonance (NMR) spectroscopy is also recognized as a powerful tool in metabolomic studies, capable of providing a macroscopic view of metabolomes from crude extracts researchgate.net.

While metabolomics focuses on small molecules, proteomics involves the large-scale study of proteins. Proteomic analysis can provide information on protein abundance, modifications, and interactions, offering insights into the protein networks and pathways affected by a compound. Although direct studies specifically detailing the application of proteomics to elucidate this compound's effects on protein expression or pathways were not prominently found in the search results, proteomics in general is a valuable tool for accessing genomic information and studying protein distribution and molecular processes researchgate.net. Integrated analyses of plasma proteomic and genetic markers are utilized to discover novel drug targets and clarify the causal relevance of proteins in diseases nih.gov. This suggests that proteomics could be a relevant future direction for comprehensive pathway analysis related to this compound's biological effects, potentially in conjunction with metabolomics to provide a more complete picture of cellular responses.

Enzyme Inhibition Assays for Target Validation

Enzyme inhibition assays are crucial for identifying and validating the molecular targets of bioactive compounds. These assays measure the ability of a substance to interfere with the activity of a specific enzyme. This compound, as a cardiac glycoside, is known to inhibit animal Na+/K+ ATPase, an essential enzyme for maintaining cellular electrochemical gradients nih.govacs.org. Research has utilized enzyme inhibition assays specifically to test the effect of plant extracts containing this compound on Na+/K+ ATPase activity. For example, foliar extracts from Solanum okadae, which were found to contain this compound, were tested for their ability to inhibit Na+/K+ ATPase of the Colorado Potato Beetle (CPB) using an assay kit that quantified the release of inorganic phosphate (B84403) from ATP nih.govacs.org. This demonstrates the direct application of enzyme inhibition assays to validate this compound's activity against a known target.

Cell-Based Assays for Functional Characterization

Cell-based assays are fundamental for characterizing the functional effects of compounds on living cells, providing insights into their potential therapeutic or toxic properties. These assays can evaluate various cellular responses, including proliferation, viability, and induction of apoptosis. This compound has been investigated using cell-based assays to assess its impact on cancer cells. Studies have analyzed this compound's potential to inhibit cell proliferation and induce apoptosis in the osteosarcoma cell line 143B nih.gov. Techniques such as Annexin V-APC/PI staining followed by flow cytometry are employed to determine the induction of apoptosis nih.gov. Cell viability assays, such as the MTS assay, are also commonly used to evaluate the inhibitory effects of compounds on cell growth ikiam.edu.ec. These cell-based studies provide crucial data on the direct biological activities of this compound at the cellular level.

Computational Chemistry and Molecular Docking for Mechanistic Insights

Computational chemistry and molecular docking play a significant role in modern drug discovery and mechanistic studies by providing theoretical insights into the interactions between small molecules and biological targets. Molecular docking specifically predicts the preferred orientation and binding affinity of a ligand (like this compound) to a receptor (like an enzyme or protein). This approach can help to understand the potential molecular mechanisms underlying a compound's activity. In the study of compounds from Silene tomentella, which contains this compound, molecular docking analysis was performed against the anticancer mitotic checkpoint target Mps1 kinase researchgate.netresearchgate.net. This analysis revealed that this compound exhibited a high binding affinity of -7.6 kcal/mol to Mps1 kinase, suggesting a potential interaction and a possible mechanism contributing to observed biological effects researchgate.net. Computational tools, including those used in network pharmacology, can aid in identifying active compounds and predicting their mechanisms of action homoeopathicjournal.com. Calculations of quantum-chemical and physico-chemical parameters can also provide valuable theoretical data for understanding a compound's behavior and interactions researchgate.net.

Future Research Directions and Academic Perspectives

Unexplored Biological Activities and Novel Mechanisms

While cardiac glycosides are traditionally recognized for their cardiotonic effects via Na+/K+-ATPase inhibition, Lokundjoside and similar compounds may possess a wider spectrum of biological activities that remain largely unexplored. Future research could focus on identifying novel cellular targets and elucidating the molecular mechanisms underlying these potential new activities. For instance, studies on other cardenolides have indicated activities beyond cardiac effects, including potential anticancer properties through various mechanisms like the modulation of signaling pathways and induction of cell death ikiam.edu.ec. Investigating if this compound shares or exhibits unique non-cardiac activities, such as effects on different enzyme systems, ion channels other than Na+/K+-ATPase, or receptor interactions, would be a valuable research direction. Understanding these novel mechanisms could unlock new therapeutic potentials or provide insights into cellular physiology.

In-depth Investigations into Biosynthetic Regulation

The biosynthesis of cardenolides like this compound in plants is a complex process involving multiple enzymatic steps. Detailed investigations into the genes, enzymes, and regulatory networks governing this compound biosynthesis are crucial for understanding its natural production and potentially enabling biotechnological applications. Research could focus on identifying the specific enzymes involved in the glycosylation of the steroidal aglycone with L-rhamnose, a characteristic sugar in this compound. nih.gov Furthermore, exploring the environmental and developmental factors that influence the expression of these biosynthetic genes could provide strategies for enhancing this compound yield in producer organisms or heterologous systems. Studies involving gene silencing or overexpression could help to fully map the biosynthetic pathway and its regulatory control.

Development of Efficient and Scalable Synthetic Methodologies

The isolation of this compound from natural sources can be challenging and may not yield sufficient quantities for extensive research or potential development. The structural complexity of cardenolides also poses difficulties for chemical synthesis. ikiam.edu.ec Developing efficient and scalable synthetic or semi-synthetic methodologies for this compound is a significant area for future research. This could involve exploring novel chemical reaction pathways, optimizing existing synthetic routes, or developing chemo-enzymatic approaches that combine chemical steps with enzymatic transformations, particularly for the glycosylation step. researchgate.net Achieving efficient synthesis would provide a more reliable and abundant supply of this compound for research, structure-activity relationship studies, and potential pharmaceutical development.

Further Elucidation of Structure-Activity Relationships for Targeted Applications

Understanding the precise relationship between the chemical structure of this compound and its biological activities is fundamental for the rational design of analogs with improved potency, selectivity, or novel properties. researchgate.netderpharmachemica.comchemrxiv.orgresearchgate.netrsc.orgdokumen.pubresearchgate.net Future research should involve systematic structural modifications of this compound and evaluation of the resulting compounds' biological effects. This could include altering the sugar moiety, modifying the steroid core, or changing the lactone ring. researchgate.net Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking studies can provide valuable insights into the key structural features responsible for specific interactions with biological targets. derpharmachemica.comchemrxiv.orgresearchgate.netrsc.org Such studies are essential for developing targeted applications and minimizing potential off-target effects.

Ecological Significance and Role in Plant Chemical Ecology

This compound, as a secondary metabolite produced by plants, likely plays a role in their interactions with the environment, including defense against herbivores and pathogens, or signaling. acs.orgmdpi.comknaw.nl Research into the ecological significance of this compound can provide insights into plant-organism interactions and the evolutionary pressures that led to the production of such compounds. This could involve studying the effects of this compound on various herbivores, pathogens, and beneficial organisms in the plant's ecosystem. Investigating its distribution within the plant tissues and its variation in response to environmental factors or herbivore attack would contribute to understanding its ecological function. acs.org

Comparative Genomics and Transcriptomics in Producer Organisms

Utilizing comparative genomics and transcriptomics approaches in this compound-producing plants can provide a deeper understanding of the genetic basis of its production and the regulatory networks involved. mit.edunih.govfrontiersin.orgnih.gov Comparing the genomes and transcriptomes of high-producing versus low-producing varieties or related species could help identify candidate genes involved in biosynthesis and regulation. Analyzing gene expression profiles under different environmental conditions or developmental stages can reveal how the plant modulates this compound production. This information can be invaluable for identifying genetic markers associated with high yield and for developing strategies for metabolic engineering to enhance this compound production.

Q & A

Q. What are the primary methodologies for isolating Lokundjoside from natural sources, and how do extraction solvents influence yield?

this compound, a cardenolide glycoside, is typically isolated via solvent extraction followed by chromatographic purification. Polar solvents (e.g., methanol-water mixtures) are preferred due to its glycosidic nature, but yield optimization requires testing solvent polarity gradients (e.g., 70%–90% ethanol) and pH adjustments to stabilize the compound during extraction . Post-extraction, HPLC with C18 columns and UV detection (λ = 220–240 nm) is standard for purification. Validate purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How is this compound structurally differentiated from related cardenolides like Convallatoxin?

this compound’s structure (R1 = -CH3, R2 = -OH, R3 = RH-) distinguishes it from Convallatoxin (R1 = -CHO, R2 = -H) and Convalloside (R3 = GLU-RH-). Key identification methods include:

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Use cell-based assays targeting Na+/K+-ATPase inhibition (common for cardenolides), with IC50 calculations. Pair with cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells) to assess therapeutic windows. Ensure replicates (n ≥ 3) and include positive controls (e.g., ouabain) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biosynthetic pathways be resolved?

Discrepancies in proposed pathways (e.g., in situ biogenesis vs. transport from leaves) require isotopic labeling (¹³C-glucose tracing) and gene expression profiling (RT-qPCR for enzymes like progesterone 5β-reductase). Compare results across plant tissues (rhizomes vs. leaves) using LC-MS/MS and transcriptomics .

Q. What experimental designs mitigate variability in this compound’s pharmacokinetic studies?

- Animal models : Use knockout rodents (e.g., P-glycoprotein-deficient) to assess absorption barriers.

- Dosing : Administer via intravenous vs. oral routes with serial plasma sampling.

- Analytical validation : Employ LC-HRMS with deuterated internal standards to control matrix effects .

Q. How do crystallography and molecular docking improve understanding of this compound’s interaction with cardiac targets?

Q. What statistical approaches address heterogeneity in this compound’s cytotoxicity data across cancer cell lines?

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) using random-effects models.

- PCA : Identify confounding variables (e.g., cell line origin, assay protocols).

- Machine learning : Train models on molecular descriptors to predict IC50 outliers .

Methodological Challenges & Solutions

Q. How to optimize protocols for this compound quantification in complex matrices (e.g., soil or plant extracts)?

Q. What strategies validate this compound’s stability under varying storage conditions?

- Forced degradation : Expose to heat (40°C), light (UV, 48h), and humidity (75% RH).

- Analytical monitoring : Track degradation products via UPLC-PDA and confirm structures with HRMS.

- Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots for shelf-life prediction .

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.